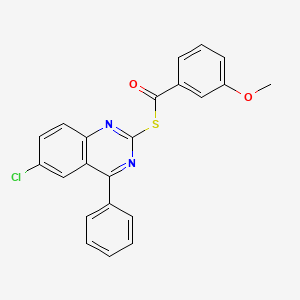
S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate
Overview
Description
S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives which have been found to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate involves its binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the activity of the kinase. The selectivity of this compound for certain kinases is thought to be due to differences in the amino acid sequences of the ATP-binding sites of different kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Inhibition of Aurora kinase A and B activity has been shown to result in mitotic arrest and apoptosis in cancer cells. This suggests that this compound may have potential as an anticancer agent. However, further studies are needed to determine its efficacy and safety in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate is its selectivity for certain protein kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have potential as anticancer agents. Another area of interest is the use of this compound as a tool for studying the role of protein kinases in various biological processes, such as cell division and proliferation. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, which could pave the way for its development as a therapeutic agent.
Scientific Research Applications
S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool compound for studying protein kinase activity. This compound has been found to selectively inhibit the activity of certain protein kinases such as Aurora kinase A and B, which are involved in cell division and proliferation. This makes this compound a valuable tool for studying the role of these kinases in various biological processes.
properties
IUPAC Name |
S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c1-27-17-9-5-8-15(12-17)21(26)28-22-24-19-11-10-16(23)13-18(19)20(25-22)14-6-3-2-4-7-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAECNWNOYCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)SC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4677738.png)
![4-chloro-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4677739.png)
![N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4677746.png)
![3-[(4-bromophenoxy)methyl]-N'-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethylidene]benzohydrazide](/img/structure/B4677760.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4677771.png)
![ethyl 5-cyano-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4677783.png)

![3-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4677796.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4677808.png)
![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4677810.png)
![1-(diphenylmethyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B4677814.png)
![methyl 2-({[7-chloro-2-(4-ethylphenyl)-8-methyl-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4677827.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4677830.png)
![methyl N-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)glycinate](/img/structure/B4677838.png)